molecular formula C₄₅H₇₁NO₁₂ B1141266 FK-506 3'-Methyl Ether CAS No. 124554-16-1

FK-506 3'-Methyl Ether

Cat. No. B1141266
M. Wt: 818.04
InChI Key:
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Description

Synthesis Analysis

The synthesis of FK-506 and its derivatives involves complex organic reactions, highlighting the importance of specific enzymes and chemical reactions in its biosynthesis. For instance, the enzyme 31-O-desmethylFK-506 O:methyltransferase plays a critical role in methylating hydroxyl groups, essential for the compound's activity (Shafiee, Motamedi, & Chen, 1994). The total synthesis of FK-506 also involves sulfone anion coupling and methylation reactions, showcasing the complexity of its chemical synthesis (Ireland, Liu, Roper, & Gleason, 1997).

Molecular Structure Analysis

The molecular structure of FK-506 and its ethers is characterized by their macrolide backbone, with specific attention to the methyl ether groups' placement. The structure of dimethyl ether and methyl alcohol provides insights into ether molecular structures, offering a comparison for understanding the structural aspects of FK-506 3'-Methyl Ether (Kimura & Kubo, 1959).

Chemical Reactions and Properties

FK-506's chemical reactivity, particularly its ether derivatives, is influenced by the size and site of attachment of the ether group, as demonstrated in the synthesis of alkyl ether derivatives of L-683,742, a related macrolide (Goulet et al., 1994). This highlights the significance of etherification reactions in modifying FK-506's immunosuppressive properties.

Physical Properties Analysis

The physical properties, such as molecular weight, melting point, and solubility, of FK-506 and its derivatives, are crucial for their application and efficacy. While specific data on FK-506 3'-Methyl Ether's physical properties are not detailed, the synthesis and structural analyses provide a basis for inferring these properties based on molecular structure and chemical composition.

Chemical Properties Analysis

The chemical properties of FK-506 derivatives, including reactivity, stability, and interaction with biological molecules, are central to their function as immunosuppressants. The enzymatic methylation of FK-506, leading to derivatives like FK-506 3'-Methyl Ether, showcases the modification of chemical properties to achieve desired biological effects (Shafiee, Motamedi, & Chen, 1994).

Scientific Research Applications

Neuroprotective and Neuroregenerative Effects

FK-506 has been recognized for its neuroprotective properties against a range of neurodegenerative diseases. A study by Kumar, Kalonia, and Kumar (2010) investigated the neuroprotective effect of FK-506 against 3-nitropropionic acid-induced alterations in rat brain behavior, biochemistry, and mitochondrial function. The study concluded that FK-506 attenuates neurotoxicity, and this protective action might involve modulation of nitric oxide (Kumar, Kalonia, & Kumar, 2010). Additionally, the neuroregenerative properties of FK-506 have been noted, with studies showing enhancement of nerve regeneration when administered prior to nerve injury, suggesting a potential application in elective surgeries or nerve damage prevention (Snyder et al., 2006).

Immunomodulation and Transplantation

FK-506's primary use as an immunosuppressant for preventing allograft rejection in transplant cases is well-documented. Its interaction with nitric oxide modulators indicates a possible mechanism underlying its protective effects in transplantation scenarios. This interaction is crucial for understanding and potentially enhancing the efficacy of FK-506 in clinical settings (Kumar, Kalonia, & Kumar, 2010).

Drug Delivery and Bioavailability Enhancement

Research has been conducted on improving the oral bioavailability of FK-506. For instance, the development of a novel poly(methyl vinyl ether-co-maleic anhydride)-graft-hydroxypropyl-β-cyclodextrin amphiphilic copolymer has been reported to improve FK-506's structural stability, permeability, and bioadhesion, enhancing its pharmacokinetic behavior and offering a promising approach for its efficient oral delivery (Zhang et al., 2015).

Molecular Synthesis and Drug Formulation

FK-506 has been a subject of interest in molecular synthesis and drug formulation studies. Research focusing on the stereocontrolled aldol coupling for synthesizing segments of FK-506 demonstrates the chemical intricacies involved in the drug's production and the potential for developing more efficient synthesis methods (White et al., 2009). Furthermore, various formulation approaches like complexation with cyclodextrins and liposomes are being investigated to solve issues related to the drug delivery of tacrolimus, the active component in FK-506 (Patel et al., 2012).

Safety And Hazards

The safety data sheet for FK-506 3’-Methyl Ether was not found in the search results. However, it’s important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions of FK-506 3’-Methyl Ether research are not explicitly mentioned in the search results. However, given its relation to Tacrolimus, it may be of interest in the field of immunosuppressive drug research3.


properties

IUPAC Name

(1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H71NO12/c1-11-14-32-20-26(2)19-27(3)21-38(55-9)41-39(56-10)23-29(5)45(52,58-41)42(49)43(50)46-18-13-12-15-33(46)44(51)57-40(30(6)34(47)25-35(32)48)28(4)22-31-16-17-36(53-7)37(24-31)54-8/h11,20,22,27,29-34,36-41,47,52H,1,12-19,21,23-25H2,2-10H3/t27-,29-,30-,31+,32+,33+,34+,36-,37-,38-,39+,40-,41-,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAXYWYQSRHDMG-RGSPJBABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)OC)C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](C=C(C1)C)CC=C)O)C)C(=C[C@@H]4CC[C@H]([C@@H](C4)OC)OC)C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H71NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849494
Record name (1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

818.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

CAS RN

124554-16-1
Record name (1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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